3-Hexanone, 5-phenyl-
Description
Contextualization within Phenyl Ketone Chemistry
Phenyl ketones are a class of organic compounds characterized by a ketone functional group attached to a phenyl ring. They are fundamental building blocks in organic chemistry, serving as intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and fragrances. The reactivity of phenyl ketones is largely dictated by the carbonyl group and the attached phenyl ring.
The synthesis of phenyl ketones can be achieved through several established methods. One of the most common is the Friedel-Crafts acylation, where an aromatic ring reacts with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. Another prevalent method is the oxidation of secondary alcohols that bear a phenyl group.
In the specific case of 5-phenylhexan-3-one, a particularly relevant synthetic route is the conjugate addition to α,β-unsaturated ketones. Rhodium-catalyzed 1,4-addition of organoboronic acids to these unsaturated systems is a well-documented and efficient method for forming carbon-carbon bonds. nih.govclockss.org For instance, the reaction of phenylboronic acid with an appropriate hexenone (B8787527) derivative in the presence of a rhodium catalyst can yield 5-phenylhexan-3-one. nih.govclockss.org This method is highly valued for its ability to create specific stereocenters when chiral ligands are employed, leading to enantiomerically enriched products. nih.gov
The chemical properties of 5-phenylhexan-3-one are available from various chemical databases.
| Property | Value |
| IUPAC Name | 5-phenylhexan-3-one |
| CAS Number | 80201-97-4 |
| Molecular Formula | C12H16O |
| Molecular Weight | 176.25 g/mol |
| Canonical SMILES | CCC(=O)CC(C)C1=CC=CC=C1 |
| InChI | InChI=1S/C12H16O/c1-3-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Data sourced from PubChem CID 11367307. nih.gov
Detailed spectroscopic data, such as Nuclear Magnetic Resonance (NMR), provides definitive structural confirmation. The 1H NMR spectrum of 5-phenylhexan-3-one has been reported as follows:
¹H NMR (600 MHz, CDCl₃): δ = 7.29 (t, 2H, J = 7.8 Hz), 7.21-7.19 (m, 3H), 3.34-3.30 (m, 1H), 2.74-2.61 (m, 2H), 2.37-2.27 (m, 2H), 1.26 (d, 3H, J = 6.6 Hz), 0.98 (t, 3H, J = 7.2 Hz). nii.ac.jp
Significance of the 5-Phenyl Substitution Pattern in Hexanone Derivatives
The position of the phenyl group in a hexanone derivative significantly influences its reactivity and potential applications. In 5-phenylhexan-3-one, the phenyl group is located at the γ-carbon relative to the carbonyl group. This "gamma-phenyl" substitution pattern has distinct electronic and steric implications compared to other isomers.
Unlike α-phenyl ketones, where the phenyl group is directly attached to the carbon adjacent to the carbonyl, the phenyl group in 5-phenylhexan-3-one is more sterically remote from the reactive carbonyl center. This separation means that the phenyl group exerts a less direct steric hindrance on nucleophilic attack at the carbonyl carbon.
Electronically, the γ-phenyl group can influence reactions at the carbonyl group through space or via the carbon chain, although this effect is less pronounced than in conjugated systems like α,β-unsaturated ketones. The photochemical reactivity of phenyl ketones is known to be dependent on the position of substitution, with γ-hydrogen abstraction being a key process in the Norrish Type II reaction. acs.orgacs.org The presence of a hydrogen atom on the γ-carbon, as is the case in 5-phenylhexan-3-one, makes it a candidate for such intramolecular photochemical reactions.
Furthermore, the presence of the phenyl group at the 5-position introduces a chiral center, leading to the existence of enantiomers. The synthesis of specific enantiomers is a key focus in modern organic chemistry, particularly for applications in pharmacology. Asymmetric synthesis methodologies, such as the rhodium-catalyzed conjugate addition mentioned earlier, are crucial for accessing single enantiomers of compounds like 5-phenylhexan-3-one. nih.gov The specific stereochemistry can have a profound impact on the biological activity and physical properties of the molecule.
The study of related compounds, such as 5-methyl-5-phenylhexan-3-one (B1594338), highlights the importance of substitution patterns in determining the chemical and physical properties of ketones. ontosight.ai The interplay of both methyl and phenyl groups at the 5-position in this related molecule further modulates its characteristics. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
80201-97-4 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
5-phenylhexan-3-one |
InChI |
InChI=1S/C12H16O/c1-3-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
VCWZPQLAWHWVGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenylhexan 3 One and Analogues
Carbonyl Formation Strategies
The formation of the ketone functional group is a critical step in the synthesis of 5-phenylhexan-3-one. Key methods include the use of Grignard reagents to build the carbon skeleton followed by oxidation, and the direct hydration of alkynes to yield the target carbonyl compound.
Grignard reactions are a powerful tool for carbon-carbon bond formation and are widely used in the synthesis of ketones. The general strategy involves the reaction of a Grignard reagent with a carbonyl compound or nitrile, followed by hydrolysis and, if necessary, oxidation. For the synthesis of a hexanone derivative, this typically involves the reaction of an organomagnesium halide with an appropriate aldehyde, ketone, or ester, followed by an oxidation step. pressbooks.pub
For instance, the synthesis of 5-methyl-3-hexanone has been achieved by reacting isovaleraldehyde (B47997) with ethylmagnesium bromide. researchgate.net The resulting secondary alcohol is then oxidized to the corresponding ketone. researchgate.net A similar strategy can be envisioned for 5-phenylhexan-3-one, where a Grignard reagent derived from a phenyl-containing halide would react with an appropriate aldehyde.
Another approach involves the reaction of a Grignard reagent with an ester, which yields a tertiary alcohol after reacting with two equivalents of the Grignard reagent. pressbooks.pub Alternatively, reacting a Grignard reagent with a nitrile provides a ketone after acidic workup. For example, the synthesis of 3-hexanone (B147009) can be accomplished using butanal and a Grignard reagent derived from ethane. bartleby.com
The versatility of this method allows for the synthesis of various ketone analogues. For example, 6-methoxy-2-methyl-3-hexanone (B93997) can be synthesized by reacting 3-methoxy-2-hexanone with the Grignard reagent, methyl magnesium bromide, followed by an oxidation step. evitachem.com
Table 1: Examples of Grignard-based Ketone Synthesis
| Starting Materials | Grignard Reagent | Intermediate Product | Final Ketone Product |
|---|---|---|---|
| Isovaleraldehyde | Ethylmagnesium bromide | 5-Methyl-3-hexanol | 5-Methyl-3-hexanone researchgate.net |
| Butanal | Ethylmagnesium bromide | 3-Hexanol | 3-Hexanone bartleby.comvaia.com |
| 3-Methoxy-2-hexanone | Methyl magnesium bromide | 6-Methoxy-2-methyl-3-hexanol | 6-Methoxy-2-methyl-3-hexanone evitachem.com |
The hydration of alkynes provides a direct route to ketones. According to Markovnikov's rule, the hydration of a terminal alkyne yields a methyl ketone. However, the hydration of an internal alkyne, such as 3-hexyne (B1328910), can directly produce 3-hexanone. fiveable.mefiveable.me This transformation is typically catalyzed by mercury(II) salts, such as mercury(II) sulfate, in the presence of aqueous acid. fiveable.mefiveable.me The mechanism involves the formation of an enol intermediate, which rapidly tautomerizes to the more stable ketone. fiveable.me
While effective, the use of mercury catalysts poses environmental concerns. More recent advancements have led to the development of highly efficient, acid-free catalytic systems. For example, gold catalysts supported by N-heterocyclic carbenes (NHCs) can catalyze the hydration of internal and terminal alkynes at very low catalyst loadings (as low as 10 ppm). organic-chemistry.org This method has been successfully applied to the hydration of 3-hexyne to produce 3-hexanone with a high turnover number, offering a more sustainable approach. organic-chemistry.org
Table 2: Catalysts for Alkyne Hydration to Form 3-Hexanone
| Alkyne | Catalyst System | Conditions | Product | Key Finding |
|---|---|---|---|---|
| 3-Hexyne | HgSO₄, H₂SO₄, H₂O | Acidic, aqueous | 3-Hexanone | Standard method for converting internal alkynes to ketones. fiveable.mefiveable.me |
Stereoselective Synthetic Routes
For biologically active molecules, controlling the three-dimensional arrangement of atoms is crucial. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. For analogues of 5-phenylhexan-3-one, this can be achieved through methods like asymmetric dihydroxylation and epoxidation of enol ether intermediates, or through diastereoselective aldol (B89426) condensations.
The asymmetric dihydroxylation (AD) of olefins, developed by Sharpless, is a powerful method for creating chiral diols. This methodology can be adapted to the synthesis of chiral α-hydroxy ketones by using silyl (B83357) enol ethers as substrates. wikipedia.org The reaction utilizes an osmium catalyst in combination with a chiral ligand, typically derived from cinchona alkaloids, to direct the dihydroxylation to one face of the double bond. wikipedia.org
The resulting α-silyloxy alcohol can be hydrolyzed to afford the α-hydroxy ketone in high enantiomeric purity. Both (R)- and (S)-α-hydroxy ketones can be obtained by selecting the appropriate chiral ligand (e.g., from the AD-mix-β or AD-mix-α formulations). wikipedia.org This method has been shown to be effective for silyl enol ethers derived from a variety of aliphatic and aryl ketones, yielding products with good to excellent enantiomeric excesses (ee). For example, the asymmetric dihydroxylation of silyl enol ethers of aryl alkyl ketones has produced α-hydroxy ketones with ee values ranging from 97-99%. The synthesis of 3-hydroxy-5-methyl-2-hexanone (B67359) has been accomplished using this Sharpless dihydroxylation technique. researchgate.net
Table 3: Asymmetric Dihydroxylation of Enol Ethers
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Silyl enol ethers | Osmium catalyst / Chiral Ligand (Sharpless AD) | Chiral α-hydroxy ketones | Good to excellent ee values reported. wikipedia.org |
| Z-trisubstituted methyl enol ethers of saturated ketones | AD-mix | Chiral α-hydroxy ketones | High ee. |
Asymmetric epoxidation of silyl enol ethers provides a versatile route to chiral α-hydroxy ketones and their derivatives. A prominent method is the Shi asymmetric epoxidation, which uses a fructose-derived chiral ketone as the catalyst and Oxone as the oxidant. harvard.eduorgsyn.org This reaction generates chiral α-silyloxy epoxides.
These epoxide intermediates are valuable because they can be isolated and undergo further stereospecific reactions. harvard.edu For example, regio- and stereospecific reduction with reagents like borane-THF can open the epoxide ring to form trans-diol monosilyl ethers. harvard.edu Alternatively, hydrolysis of the α-silyloxy epoxide yields the corresponding α-hydroxy ketone. The stability and reactivity of the silyl enol ether and the resulting epoxide can be tuned by varying the silyl group (e.g., trimethylsilyl (B98337) vs. tert-butyldiphenylsilyl). harvard.edu
Another approach is the Davis oxidation, which employs a chiral oxaziridine (B8769555) to achieve enantioselective oxidation of silyl enol ethers, although this may result in more modest enantiomeric excesses compared to other methods. wikipedia.org These epoxidation strategies offer a powerful platform for the stereocontrolled synthesis of complex molecules derived from ketone backbones. acs.org
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. When both the enolate and the aldehyde have prochiral centers, the reaction can produce different diastereomers (syn and anti). Controlling this diastereoselectivity is a key challenge in organic synthesis.
The stereochemical outcome of the aldol reaction can be influenced by the geometry of the enolate (E or Z) and the nature of the metal counterion (e.g., Li, B, Zn). msu.edupharmacy180.com Pre-formed lithium enolates, generated using bases like lithium diisopropylamide (LDA), can react with aldehydes to form aldol adducts. The diastereoselectivity often depends on whether the reaction is under kinetic or thermodynamic control. msu.edu
Using boron enolates can achieve even greater diastereoselectivity. pharmacy180.com The shorter boron-oxygen bonds in the Zimmerman-Traxler transition state model lead to more pronounced steric interactions, resulting in higher selectivity for either the syn or anti product depending on the enolate geometry and reagents used. pharmacy180.com
In addition to metal-catalyzed reactions, organocatalytic asymmetric aldol reactions have emerged as a powerful, environmentally friendly alternative. Amino acids, such as proline and its derivatives, can catalyze direct aldol reactions with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net For example, the aldol condensation of cyclohexanone (B45756) with p-nitrobenzaldehyde catalyzed by L-tert-leucine under microfluidic conditions yielded the product with a high diastereomeric ratio (anti/syn = 28:1) and 98% ee. researchgate.net These strategies allow for precise control over the stereochemistry of hexanone derivatives.
Control of Diastereomeric Ratio and Enantiomeric Excess in Chiral Syntheses
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like 5-phenylhexan-3-one. Various strategies have been developed to influence the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.), primarily through the use of chiral auxiliaries, catalysts, and reagents.
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org These auxiliaries create a chiral environment that biases the approach of reagents to one face of the molecule, leading to the preferential formation of one stereoisomer. For instance, oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries in a range of stereoselective transformations, including aldol reactions and alkylations. bath.ac.uk The substituents on the oxazolidinone ring sterically hinder one face of the enolate, directing alkylation to the opposite face. bath.ac.uk Similarly, trans-2-phenylcyclohexanol has been employed as a chiral auxiliary in ene reactions to achieve high diastereoselectivity. wikipedia.org
Catalytic asymmetric synthesis offers a more atom-economical approach to controlling stereochemistry. Chiral catalysts, often metal complexes with chiral ligands, can create a chiral environment around the reactants, leading to high enantioselectivity. Iridium complexes bearing phox ligands, for example, have been successfully used in the asymmetric hydrogenation of enones to produce α-substituted ketones with excellent enantioselectivities (up to 99% e.e.). dicp.ac.cn The substitution pattern on the enone was found to have minimal effect on the high conversion and enantioselectivity. dicp.ac.cn
The table below summarizes the results of an iridium-catalyzed asymmetric hydrogenation of various enones, demonstrating the high enantiomeric excess achievable with this method.
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Enones dicp.ac.cn
| Entry | Substrate (Enone) | Catalyst (mol%) | H₂ Pressure (bar) | Time (h) | Conversion (%) | e.e. (%) |
|---|---|---|---|---|---|---|
| 1 | 1a (R¹=Me, R²=Ph) | 1 | 2 | 3 | >95 | 98 |
| 2 | 1b (R¹=Et, R²=Ph) | 1 | 2 | 3 | >95 | 99 |
| 3 | 1c (R¹=Ph, R²=Ph) | 1 | 2 | 3 | >95 | 99 |
| 4 | 7h (R=Ph) | 1 | 50 | 16 | >95 | 99 |
Another powerful technique is the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated compounds. rug.nl Copper catalysts paired with chiral ligands are frequently used to achieve high enantioselectivity in the 1,4-addition of organozinc reagents to enones, leading to the formation of a new stereocenter at the β-position. rug.nl The trapping of the resulting enolate with an electrophile can then generate a second stereocenter, with the diastereoselectivity being influenced by the chiral environment. beilstein-journals.org
Furthermore, the use of chiral N-tert-butanesulfinyl imines has proven effective in the diastereoselective synthesis of β-amino esters, which are precursors to β-amino ketones. beilstein-journals.org The addition of a zinc-enolate to these chiral imines proceeds with high diastereoselectivity, which is rationalized by the formation of a rigid six-membered transition state. beilstein-journals.org
Multi-Step Reaction Sequences for Complex Phenyl-Substituted Hexanones
The synthesis of more complex phenyl-substituted hexanones often requires multi-step reaction sequences. These sequences are designed to build the carbon skeleton and introduce the desired functional groups in a controlled manner. cognitoedu.orgsavemyexams.comcognitoedu.orgsavemyexams.com
A common strategy involves the initial construction of a simpler ketone backbone, followed by the introduction of the phenyl group and other substituents. For instance, a synthetic route to a β'-carbamate-α,β-unsaturated ketone, an analogue of a phenyl-substituted hexanone, has been reported. beilstein-journals.org This seven-step synthesis begins with an α,β-unsaturated ester and utilizes a Horner–Wadsworth–Emmons reaction as a key step to generate the enone system. beilstein-journals.org The sequence allows for the introduction of various substituents, leading to a range of functionalized products. beilstein-journals.org
The synthesis of (R,E)-Ethyl [4-oxo-6-phenyl-hex-5-en-2-yl]carbamate, a related complex phenyl-substituted hexanone analogue, was achieved through a multi-step process. beilstein-journals.org The key steps are outlined below:
Starting Material: A chiral β-amino ester.
Amide Formation: Conversion of the ester to a Weinreb amide.
Grignard Addition: Reaction with a Grignard reagent to form a ketone.
Phosphonate Synthesis: Conversion of the ketone to a phosphonate.
Horner–Wadsworth–Emmons Reaction: Condensation with benzaldehyde (B42025) to yield the final α,β-unsaturated ketone. beilstein-journals.org
This sequence highlights the use of well-established organic reactions to build molecular complexity in a stepwise fashion. The modularity of such sequences allows for the synthesis of a library of related compounds by varying the starting materials and reagents at each step. flinders.edu.aumit.edu
Another example of a multi-step synthesis involves the preparation of chiral cyclic ketones through a Diels-Alder reaction of chiral 2-amido-1-phenyl-1,3-dienes. nih.gov The synthesis of the diene itself is a key step, achieved via a palladium-catalyzed reaction. The subsequent Diels-Alder reaction with a dienophile, followed by hydrolysis, yields the chiral cyclic ketone. nih.gov This approach demonstrates how complex cyclic structures bearing phenyl substituents can be accessed through a carefully planned reaction sequence.
Optimization of Synthetic Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of a synthetic transformation. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and the use of additives. researchgate.net
In the context of synthesizing phenyl-substituted ketones, the optimization of catalytic systems has been a major focus. For instance, in the iridium-catalyzed asymmetric hydrogenation of enones, screening of different chiral ligands revealed that a tert-butyl-substituted phox ligand provided significantly higher enantioselectivity (98% e.e.) compared to isopropyl, benzyl (B1604629), or phenyl-substituted ligands. dicp.ac.cn
The table below illustrates the effect of the ligand on the enantioselectivity of the hydrogenation reaction.
Table 2: Ligand Optimization for Asymmetric Hydrogenation dicp.ac.cn
| Entry | Ligand (R in phox) | e.e. (%) |
|---|---|---|
| 1 | iPr | 85 |
| 2 | tBu | 98 |
| 3 | Bn | 69 |
| 4 | Ph | 25 |
Solvent choice can also have a profound impact on the outcome of a reaction. acs.org In a study on the diastereoselective synthesis of ketones via remote Csp³–H functionalization, a mixture of acetone (B3395972) and acetonitrile (B52724) was found to be optimal, likely due to the improved solubility of the reaction components. nih.gov The addition of a base, such as 2,6-lutidine, further improved the reaction yield. nih.gov
The following table details the optimization of reaction conditions for a radical-mediated ketone synthesis.
Table 3: Optimization of Reaction Conditions for Ketone Synthesis via C–H Functionalization nih.gov
| Entry | Solvent | Additive | Yield (%) |
|---|---|---|---|
| 1 | CH₃CN | - | 5 |
| 2 | Acetone | - | 5 |
| 3 | Acetone/CH₃CN (3:1) | - | 53 |
| 4 | Acetone/CH₃CN (2.5:1) | - | 58 |
| 5 | Acetone/CH₃CN (2.5:1) | 2,6-Lutidine | 65 |
In stereoselective additions to ketones, the nature of the nucleophile and the presence of additives can dramatically influence diastereoselectivity. For the addition of a methyl group to an α-substituted β,γ-unsaturated ketone, it was found that using an organocerium reagent, generated from MeLi or MeMgCl and CeCl₃•2LiCl, significantly improved the diastereomeric ratio from 68:32 to 97:3. nih.gov This is attributed to the larger size of the organocerium nucleophile, which enhances steric control in the addition step. nih.gov
Reaction Mechanisms and Chemical Transformations of 5 Phenylhexan 3 One
Oxidative Transformations
Oxidative reactions of ketones often target the carbonyl group or the adjacent carbon atoms, leading to molecular rearrangement or functional group introduction.
The Baeyer-Villiger oxidation converts ketones into esters using peroxyacids. numberanalytics.comadichemistry.com The reaction proceeds via the Criegee intermediate, formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon. numberanalytics.comwikipedia.org The rate-determining step involves the migration of one of the alkyl or aryl groups from the carbonyl carbon to the adjacent oxygen atom. wikipedia.org
For an unsymmetrical ketone like 5-phenylhexan-3-one, the reaction is regioselective, governed by the migratory aptitude of the adjacent groups. adichemistry.com The groups attached to the carbonyl are an ethyl group and a 1-methyl-2-phenylethyl group. The general order of migratory aptitude is tertiary alkyl > secondary alkyl / cyclohexyl > benzyl (B1604629) / aryl > primary alkyl > methyl. adichemistry.com This preference is attributed to the ability of the migrating group to stabilize the partial positive charge that develops during the rearrangement. wikipedia.org
In 5-phenylhexan-3-one, the competition is between a primary alkyl group (ethyl) and a secondary alkyl group (1-methyl-2-phenylethyl). Based on the established migratory aptitude, the secondary 1-methyl-2-phenylethyl group is expected to migrate preferentially.
Table 1: Potential Products of Baeyer-Villiger Oxidation of 5-Phenylhexan-3-one
| Migrating Group | Product Name | Structure | Predicted Outcome |
|---|---|---|---|
| 1-Methyl-2-phenylethyl | Ethyl (1-methyl-2-phenylethyl)acetate | ![]() |
Major Product |
| Ethyl | Ethyl (3-phenylbutyl) ester | ![]() |
Minor Product |
Steric effects can also influence the reaction. numberanalytics.comcdnsciencepub.comnumberanalytics.com While the bulkier group often has a higher migratory aptitude due to electronic reasons, significant steric hindrance can sometimes impede migration. numberanalytics.com The choice of peroxyacid can also play a role; for instance, peroxytrifluoroacetic acid (PTFA) is noted to be more sensitive to steric effects compared to other peracids like peroxymaleic acid (PMA). cdnsciencepub.comcdnsciencepub.com However, in this case, the electronic preference for the migration of the secondary alkyl group is strong and generally dictates the reaction's outcome.
The α-carbons of 5-phenylhexan-3-one can be functionalized via the formation of silyl (B83357) enol ethers, which can then undergo oxidation. Two regioisomeric silyl enol ethers can be formed from 5-phenylhexan-3-one, corresponding to the kinetic and thermodynamic enolates (discussed in section 3.3.1).
A prominent oxidation method for silyl enol ethers is the Rubottom oxidation, which yields α-hydroxy ketones. alfa-chemistry.comorganic-chemistry.org The reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). alfa-chemistry.com The mechanism involves several key steps: wikipedia.org
Epoxidation: The peroxyacid first epoxidizes the electron-rich double bond of the silyl enol ether, forming a siloxy oxirane intermediate.
Ring Opening: Acid-catalyzed opening of the strained epoxide ring generates an oxocarbenium ion.
Brook Rearrangement: A cdnsciencepub.combham.ac.uk-silyl migration occurs, where the silyl group moves from one oxygen to the other, resulting in a more stable α-siloxy ketone.
Hydrolysis: Subsequent workup with an acid, base, or fluoride (B91410) source cleaves the silyl ether to afford the final α-hydroxy ketone. wikipedia.org
Another oxidative transformation is ozonolysis. The reaction of a silyl enol ether with ozone (O₃) cleaves the carbon-carbon double bond. chegg.comresearchgate.net The mechanism begins with a [3+2] cycloaddition of ozone to the double bond to form a primary ozonide (molozonide). core.ac.uk This intermediate is unstable and rearranges to a carbonyl oxide and a silylated ester. The final products depend on the reaction workup. For example, a reductive workup with sodium borohydride (B1222165) (NaBH₄) can lead to alcohols. chegg.com
Reductive Transformations
The reduction of the carbonyl group in 5-phenylhexan-3-one produces 5-phenylhexan-3-ol. Since the starting ketone possesses a stereocenter at the C5 position, the reduction of the prochiral carbonyl at C3 creates a second stereocenter. This results in the formation of two diastereomers: (3R,5S)- or (3S,5R)-5-phenylhexan-3-ol (syn) and (3R,5R)- or (3S,5S)-5-phenylhexan-3-ol (anti).
Achieving diastereoselectivity in the reduction of ketones with a pre-existing chiral center at the β-position is a common challenge in organic synthesis. The stereochemical outcome is often governed by the principles of asymmetric induction, such as Cram's rule. The selectivity depends on the steric bulk of the substituents and the nature of the reducing agent. cdnsciencepub.com
For β-substituted ketones, chelation control can be a powerful strategy to achieve high diastereoselectivity. thieme-connect.com This involves using a reducing agent in combination with a Lewis acid (e.g., CeCl₃, EuCl₃) that can coordinate to both the carbonyl oxygen and another heteroatom or a phenyl group. thieme-connect.comresearchgate.net In the case of 5-phenylhexan-3-one, the phenyl group at C5 could potentially form a chelate with a Lewis acid, creating a rigid cyclic intermediate. This conformation would then direct the hydride attack from the less sterically hindered face, leading to a preference for one diastereomer over the other. For example, reductions of β-hydroxy ketones using boron chelating agents, as in the Narasaka-Prasad reduction, proceed through a six-membered chair-like transition state to afford syn-diols with high selectivity. wikipedia.org A similar chelation-controlled approach could be applied to 5-phenylhexan-3-one to favor the syn-alcohol.
Table 2: Diastereomeric Products from the Reduction of 5-Phenylhexan-3-one
| Product Name | Relative Stereochemistry | Structure |
|---|---|---|
| syn-5-Phenylhexan-3-ol | (3R,5S) / (3S,5R) | ![]() |
| anti-5-Phenylhexan-3-ol | (3R,5R) / (3S,5S) | ![]() |
Reactivity of the α- and β-Carbons
As an unsymmetrical ketone, 5-phenylhexan-3-one has two sets of non-equivalent α-protons: those at C2 (a methyl group) and those at C4 (a methylene (B1212753) group). Deprotonation with a base generates an enolate, a key nucleophilic intermediate in many carbon-carbon bond-forming reactions. pharmacy180.com The choice of reaction conditions allows for the regioselective formation of one of two possible enolates, known as the kinetic and thermodynamic enolates. jove.comstackexchange.com
Kinetic Enolate: The kinetic enolate is formed by removing the most accessible, least sterically hindered proton, which in this case is at the C2 methyl group. udel.edu Its formation is faster but results in a less stable, less substituted double bond. stackexchange.comscribd.com To favor the kinetic enolate, the reaction is typically carried out using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at very low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.commakingmolecules.comwikipedia.org These conditions ensure that the deprotonation is rapid and essentially irreversible, trapping the product that is formed fastest. udel.edu
Thermodynamic Enolate: The thermodynamic enolate is the more stable of the two possible regioisomers because it possesses a more highly substituted double bond. jove.commasterorganicchemistry.com For 5-phenylhexan-3-one, this corresponds to the enolate formed by removing a proton from the C4 position. Its formation is favored under conditions that allow for equilibrium to be established between the ketone and both enolates. pharmacy180.com This is typically achieved by using a smaller, non-hindered base (e.g., sodium hydride, potassium hydride, or an alkoxide) and higher temperatures or longer reaction times. stackexchange.comlibretexts.org The presence of a proton source (which can be the excess ketone itself) allows the less stable kinetic enolate, if formed, to be protonated back to the ketone and eventually convert to the more stable thermodynamic isomer. pharmacy180.com
Table 3: Conditions for Regioselective Enolate Formation of 5-Phenylhexan-3-one
| Control | Enolate Product | Base / Conditions | Mechanism | Structure |
|---|---|---|---|---|
| Kinetic | (E/Z)-5-phenylhex-2-en-3-olate | LDA, THF, -78 °C | Rapid, irreversible deprotonation of the least hindered α-proton. udel.eduwikipedia.org | ![]() |
| Thermodynamic | (E/Z)-5-phenylhex-3-en-3-olate | KH, THF, Room Temp. or NaOEt, EtOH | Reversible deprotonation, allowing equilibration to the more stable, more substituted enolate. stackexchange.comlibretexts.org | ![]() |
Nucleophilic Addition Reactions to the Ketone Carbonyl
The carbonyl group of 5-phenylhexan-3-one, like all ketones, is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles. savemyexams.comnahrainuniv.edu.iq This fundamental reactivity underpins a variety of important chemical transformations.
Nucleophilic addition to the carbonyl carbon of aldehydes and ketones is a primary reaction pathway. ncert.nic.inmasterorganicchemistry.com The process involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. ncert.nic.in The reactivity of the ketone is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because the two alkyl groups in ketones reduce the electrophilicity of the carbonyl carbon more than the single alkyl group in aldehydes. ncert.nic.in
The nature of the nucleophile determines whether the addition is reversible or irreversible. masterorganicchemistry.com Strong nucleophiles, such as those found in Grignard reagents, lead to irreversible additions. In contrast, weaker nucleophiles result in reversible reactions. For instance, the addition of hydrogen cyanide (HCN) to a ketone produces a cyanohydrin in a reversible reaction that is typically catalyzed by a base to generate the more potent cyanide ion (CN⁻) nucleophile. ncert.nic.in
The general mechanism for nucleophilic addition involves the initial attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting negatively charged oxygen atom to form the final product. savemyexams.com
Table 1: Factors Influencing Nucleophilic Addition to Ketones
| Factor | Description | Impact on 5-Phenylhexan-3-one |
| Electronic Effects | The presence of electron-donating or withdrawing groups near the carbonyl can alter its electrophilicity. | The phenyl group can have complex electronic effects, while the alkyl groups are generally electron-donating, slightly reducing reactivity compared to less substituted ketones. |
| Steric Hindrance | The size of the groups attached to the carbonyl carbon can impede the approach of a nucleophile. | The ethyl and the 2-phenylpropyl groups attached to the carbonyl in 5-phenylhexan-3-one create a degree of steric hindrance that can influence the rate of nucleophilic attack. |
| Nucleophile Strength | Stronger nucleophiles react more readily with the electrophilic carbonyl carbon. | Reaction with strong nucleophiles like organometallic reagents would be effective, while reactions with weaker nucleophiles may require catalysis. |
| Solvent Effects | The polarity of the solvent can influence the stability of the transition state and intermediates. | Polar solvents can stabilize charged intermediates, potentially facilitating the reaction. |
Molecular Rearrangement Pathways
Molecular rearrangements represent a fascinating class of reactions where the carbon skeleton of a molecule is reorganized. For phenyl-substituted ketones and related structures, these rearrangements can be induced by thermal or photochemical means.
Photochemical Rearrangements, including Norrish Type II Mechanisms
Phenyl alkyl ketones, including structures analogous to 5-phenylhexan-3-one, are known to undergo photochemical reactions, with the Norrish Type II reaction being a prominent pathway. rsc.orgrsc.org This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. wikipedia.org This biradical can then undergo one of two main secondary reactions: fragmentation (β-scission) to yield an alkene and an enol (which tautomerizes to a ketone or aldehyde), or intramolecular recombination to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). rsc.orgwikipedia.org
The Norrish Type II photofragmentation is particularly useful for the controlled release of volatile compounds, as it can be triggered by UV-A light present in natural daylight and is tolerant of oxygen and water. rsc.org The efficiency and product distribution of the Norrish Type II reaction can be influenced by factors such as solvent polarity, with polar solvents often enhancing the quantum yields of photofragmentation. rsc.org Research on various phenyl alkyl ketones has shown that besides the expected products, other side products can form, especially in the presence of oxygen. rsc.org
Table 2: Key Aspects of Norrish Type II Reactions in Phenyl Alkyl Ketones
| Aspect | Description | Relevance to 5-Phenylhexan-3-one |
| Initiation | Absorption of a photon excites the carbonyl group to a singlet state, which can then undergo intersystem crossing to a triplet state. wikipedia.org | The phenyl and carbonyl groups constitute a chromophore capable of absorbing UV light. |
| γ-Hydrogen Abstraction | The excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon, forming a 1,4-biradical. wikipedia.org | 5-Phenylhexan-3-one possesses γ-hydrogens on the C5 carbon, making it a candidate for this reaction. |
| Fragmentation Pathway | Cleavage of the α-β carbon bond in the biradical leads to an alkene and an enol. wikipedia.org | This would lead to the formation of propene and 1-phenylpropan-1-one. |
| Cyclization Pathway (Norrish-Yang) | Intramolecular recombination of the biradical forms a cyclobutanol. wikipedia.org | This would result in the formation of a substituted cyclobutanol. |
| Influencing Factors | Solvent polarity, precursor concentration, and substituents can affect the product distribution and quantum yield. rsc.orgrsc.org | The specific reaction conditions would dictate the outcome of the photolysis of 5-phenylhexan-3-one. |
Derivatization and Functional Group Interconversions
The functional groups within 5-phenylhexan-3-one, primarily the ketone, provide handles for a variety of derivatization and interconversion reactions, allowing for the synthesis of new compounds with modified properties.
Formation of Oxime Derivatives from the Ketone Moiety
Ketones, such as 5-phenylhexan-3-one, readily react with hydroxylamine (B1172632) (NH₂OH) to form oximes. wikipedia.orgscribd.com This condensation reaction is a type of nucleophilic addition-elimination. chemguide.co.uk The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. scribd.com This is followed by a series of proton transfers and the elimination of a water molecule to form the C=N-OH functionality of the oxime. scribd.commasterorganicchemistry.com
The formation of oximes is a widely used reaction for the characterization and purification of carbonyl compounds. scribd.com Oximes themselves are versatile intermediates that can be converted into other functional groups. For instance, the Beckmann rearrangement of ketoximes can yield amides. masterorganicchemistry.com The synthesis of oximes can be carried out under various conditions, including using hydroxylamine hydrochloride in the presence of a base or even under catalyst-free conditions in aqueous media. scribd.comias.ac.in
Chemical Modifications of Hydroxyl Groups in Functionalized Hexanone Systems
While 5-phenylhexan-3-one itself does not possess a hydroxyl group, its derivatives, such as those that could be formed through reduction of the ketone or through rearrangements, would contain this functional group. The hydroxyl group is a common and versatile functional group in organic chemistry, and its modification is a key strategy in the synthesis of complex molecules. nih.gov
In functionalized hexanone systems containing a hydroxyl group, this moiety can undergo a wide range of chemical modifications. smolecule.com These transformations are crucial for altering the properties of the molecule or for preparing it for subsequent reaction steps. Common modifications include:
Oxidation: Primary and secondary alcohols can be oxidized to aldehydes, ketones, or carboxylic acids using various oxidizing agents.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters.
Etherification: Formation of ethers can be achieved through reactions such as the Williamson ether synthesis.
Protection/Deprotection: The hydroxyl group can be temporarily converted to a less reactive group (a protecting group) to prevent it from interfering with reactions at other sites in the molecule. This protecting group can later be removed.
The chemoselective modification of hydroxyl groups in the presence of other functional groups is a significant challenge in organic synthesis, often requiring carefully chosen reagents and reaction conditions. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Phenylhexan 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of modern organic chemistry, offering unparalleled insight into the structure of molecules in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
¹H NMR spectroscopy would be instrumental in identifying the number of unique proton environments, their chemical shifts, and their coupling patterns, which would allow for the assignment of each proton to its specific location within the 5-phenylhexan-3-one structure. However, no experimental ¹H NMR data for this specific compound could be located.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Similarly, ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in 5-phenylhexan-3-one would produce a distinct signal, and its chemical shift would indicate its chemical environment (e.g., carbonyl, aromatic, aliphatic). This information is essential for confirming the carbon skeleton of the molecule, but specific ¹³C NMR data for this compound is not available.
Advanced NMR Techniques for Stereochemical Determination and Conformational Analysis
For a molecule like 5-phenylhexan-3-one, which contains a stereocenter at the C5 position, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be necessary to determine its stereochemistry and preferred conformation in solution. These experiments provide information about the spatial proximity of different nuclei. Regrettably, no studies employing these techniques on 5-phenylhexan-3-one have been published.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is commonly used to identify the components of a mixture and to assess the purity of a compound. While GC-MS data exists for related isomers and derivatives, no specific GC-MS data for 5-phenylhexan-3-one is publicly accessible.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which allows for the unambiguous determination of its elemental formula. This is a critical step in the confirmation of a new or synthesized compound. The precise mass of 5-phenylhexan-3-one is calculated to be 176.120115 Da. nih.gov However, experimental HRMS data to confirm this value could not be found in the available literature.
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule. Infrared (IR) spectroscopy, in particular, provides a molecular fingerprint by measuring the absorption of infrared radiation by the sample.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
The infrared (IR) spectrum of 5-phenylhexan-3-one is characterized by specific absorption bands that correspond to the vibrations of its constituent functional groups. The most prominent of these is the strong absorption band arising from the carbonyl (C=O) group of the ketone, which is typically observed in the region of 1715 cm⁻¹. The presence of the phenyl group gives rise to several other characteristic absorptions. These include the C-H stretching vibrations of the aromatic ring, which appear above 3000 cm⁻¹, and the C=C stretching vibrations within the aromatic ring, which are found in the 1600-1450 cm⁻¹ region. Additionally, the aliphatic C-H stretching vibrations of the hexanone backbone are observed just below 3000 cm⁻¹.
In a study of the related compound 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, a strong carbonyl band was identified at 1682 cm⁻¹, consistent with a benzoyl group. mdpi.com The IR spectrum of this derivative also showed broad absorbance bands around 3435 cm⁻¹ and 3200 cm⁻¹, which were attributed to the N-H group and water of hydration, respectively, suggesting the presence of intermolecular hydrogen bonding. mdpi.com For 1-phenylhexan-3-one, the FTIR spectrum was recorded in a capillary cell as a neat sample. nih.gov
Table 1: Expected Characteristic IR Absorption Bands for 5-Phenylhexan-3-one
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretch | ~1715 |
| Aromatic C-H | Stretch | >3000 |
| Aromatic C=C | Stretch | 1600-1450 |
X-ray Crystallography
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about molecular geometry, stereochemistry, and intermolecular interactions.
Single Crystal X-ray Diffraction for Definitive Molecular and Stereochemical Structure (for crystalline derivatives)
In another study, the crystal structures of four hydrochloride cathinone (B1664624) derivatives, including N-ethyl-2-amino-1-phenylhexan-1-one hydrochloride, were elucidated. d-nb.info These compounds were found to crystallize in either monoclinic (P21/n) or orthorhombic (Pbca) space groups, and all existed as enantiomeric pairs in the examined crystals. d-nb.info X-ray crystallography is particularly valuable for the unambiguous identification of new designer drugs and their enantiomeric forms. d-nb.info
Table 2: Crystallographic Data for a Derivative: 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one Monohydrate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 21/c |
| a (Å) | 11.124(2) |
| b (Å) | 7.688(2) |
| c (Å) | 19.986(2) |
| β (°) | 98.99(1) |
| V (ų) | 1688.3(5) |
| Z | 4 |
Data from a study on a derivative of phenyl-hexanone. mdpi.com
Chromatographic Methods for Analytical Purity and Enantiomeric Excess
Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. For chiral molecules like 5-phenylhexan-3-one, specialized chiral chromatography is required to separate and quantify the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Optical Purity Determination
The enantiomeric excess (ee) of 5-phenylhexan-3-one can be precisely determined using chiral High-Performance Liquid Chromatography (HPLC). A study detailing the synthesis of (S)-5-phenylhexan-3-one reported a method for determining its optical purity. rsc.org The enantiomers were successfully separated on a Daicel Chiralpak AD-3 column. rsc.org The mobile phase consisted of a mixture of hexane (B92381) and 2-propanol in a 99:1 ratio, with a flow rate of 0.5 mL/min. rsc.org Under these conditions, the (S)-enantiomer eluted at 10.9 minutes, while the (R)-enantiomer had a retention time of 12.1 minutes, allowing for accurate quantification of the enantiomeric excess. rsc.org Chiral chromatography has become an indispensable tool for both the analytical determination of enantiomeric purity and the preparative isolation of pure enantiomers. hplc.eu
Table 3: Chiral HPLC Parameters for the Separation of 5-Phenylhexan-3-one Enantiomers
| Parameter | Condition |
|---|---|
| Column | Daicel Chiralpak AD-3 |
| Mobile Phase | Hexane/2-propanol (99:1) |
| Flow Rate | 0.5 mL/min |
| Retention Time (S)-enantiomer | 10.9 min |
| Retention Time (R)-enantiomer | 12.1 min |
Data from a study on the synthesis of (S)-5-phenylhexan-3-one. rsc.org
Gas Chromatography (GC) for Separation and Quantitative Analysis
Gas Chromatography (GC) is a powerful technique for the separation and quantitative analysis of volatile and thermally stable compounds like 5-phenylhexan-3-one. In synthetic applications, GC is used to monitor the progress of a reaction and to determine the yield of the product. For example, the conversion of the starting material and the yield of (S)-5-phenylhexan-3-one were determined by GC analysis, using ethylbenzene (B125841) as an internal standard. rsc.org
When coupled with a mass spectrometer (GC-MS), this technique can also provide structural information based on the fragmentation pattern of the molecule. For the related compound 5-methyl-5-phenylhexan-3-one (B1594338), GC-MS analysis has been reported, providing its mass spectrum which is crucial for its identification. nih.gov The Kovats retention index, a dimensionless quantity used in gas chromatography to convert retention times into system-independent constants, has been determined for 5-methyl-5-phenylhexan-3-one on both standard non-polar and standard polar columns. nih.gov
Table 4: GC-MS and Retention Index Data for a Related Compound (5-Methyl-5-phenylhexan-3-one)
| Parameter | Value |
|---|---|
| Instrument | HITACHI M-80B (for GC-MS) |
| Ionization Mode | Positive |
| Kovats Retention Index (Standard non-polar) | 1405 |
| Kovats Retention Index (Standard polar) | 1938 |
Data from PubChem for 5-methyl-5-phenylhexan-3-one. nih.gov
Computational and Theoretical Investigations of 5 Phenylhexan 3 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. mdpi.comrsc.org For 5-phenylhexan-3-one, DFT studies would provide crucial information about its geometry, electronic properties, and relative stability.
A primary application of DFT would be to determine the most stable conformation of 5-phenylhexan-3-one. The molecule possesses rotational freedom around several single bonds, leading to various possible conformers. By performing geometry optimization calculations, researchers can identify the lowest energy structure, which corresponds to the most stable arrangement of the atoms in the gas phase. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), would allow for the study of conformational preferences in different solvent environments.
Furthermore, DFT calculations would elucidate the electronic properties of the molecule. The distribution of electron density, the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential map are key descriptors of reactivity. For instance, the LUMO is often localized on the carbonyl group, indicating its electrophilic nature. The table below illustrates the type of data that would be generated from DFT calculations on a molecule like 5-phenylhexan-3-one.
Table 1: Illustrative DFT-Calculated Properties for a Ketone (Note: These are example values and not specific to 5-phenylhexan-3-one)
| Property | Value | Description |
|---|---|---|
| Total Energy | -541.23 Hartree | The total electronic energy of the optimized geometry. |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and kinetic stability. |
Benchmarking of Computational Functionals for Accuracy and Applicability
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. There is no single functional that is universally the best for all systems and all properties. Therefore, a crucial step in a thorough computational study is to benchmark a variety of functionals against high-level ab initio calculations or, when available, experimental data.
For 5-phenylhexan-3-one, a benchmarking study would involve calculating key properties, such as the relative energies of different conformers or the activation barriers of a reaction, with a range of functionals (e.g., B3LYP, PBE0, M06-2X). The results would be compared to those obtained with a high-accuracy method like CCSD(T). This process ensures that the chosen functional is appropriate for the specific chemical problem being investigated, leading to more reliable predictions. For example, in studies of similar organic molecules, DFT calculations using the B3LYP functional with a 6-31G** basis set have been used to predict spectroscopic data.
Mechanistic Pathway Elucidation
Theoretical calculations are powerful tools for investigating the step-by-step mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone.
Theoretical Studies of Reaction Mechanisms and Transition States
By mapping the potential energy surface of a reaction, computational chemistry can identify the structures of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.
For reactions involving 5-phenylhexan-3-one, such as its reduction to an alcohol or its use in an aldol (B89426) condensation, DFT calculations would be employed to locate the transition state structures for each proposed mechanistic step. For instance, in a study of the intramolecular C-H amination of 1-aza-2-azoniaallene salts, DFT was used to determine that the reaction proceeds through a hydride transfer transition state. nih.gov Similarly, for 5-phenylhexan-3-one, one could investigate whether a reaction proceeds via a concerted or stepwise mechanism by locating the relevant transition states and intermediates.
Kinetic and Thermodynamic Analysis of Reaction Pathways
Once the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface have been located, their energies can be used to perform a kinetic and thermodynamic analysis of the reaction pathways.
The following table illustrates the kind of data that would be generated from a computational study of a hypothetical reaction involving 5-phenylhexan-3-one.
Table 2: Illustrative Kinetic and Thermodynamic Data for a Hypothetical Reaction Pathway (Note: These are example values and not specific to 5-phenylhexan-3-one)
| Parameter | Pathway A | Pathway B | Description |
|---|---|---|---|
| ΔE (kcal/mol) | -15.2 | -10.8 | Overall reaction energy. Negative values indicate an exothermic reaction. |
| ΔG (kcal/mol) | -14.5 | -9.9 | Gibbs free energy of reaction, indicating spontaneity. |
| Activation Energy (Ea) (kcal/mol) | 20.5 | 25.1 | The energy barrier that must be overcome for the reaction to occur. |
| Predicted Outcome | Kinetically favored | Thermodynamically less stable product | Pathway A would be faster due to the lower activation energy. |
Molecular Modeling and Interaction Studies
Computational chemistry provides a powerful lens for understanding the molecular properties and intermolecular interactions of 5-Phenylhexan-3-one. Through molecular modeling, researchers can gain insights into the compound's behavior at a subatomic level, complementing and guiding experimental work. These theoretical investigations are crucial for predicting various characteristics, from the nature of non-covalent interactions that govern its crystal packing to its expected spectroscopic signatures.
Hirshfeld Surface Analysis for Intermolecular Interaction Characterization
Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal. rsc.org By partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the procrystal (the crystal as a whole), a unique surface is generated for each molecule. This surface provides a detailed picture of how neighboring molecules interact.
The analysis involves mapping different properties onto the Hirshfeld surface. A key property is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. These are visualized as colored patches on the surface, with red spots indicating close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii of the interacting atoms. nih.gov
While specific Hirshfeld surface analysis data for 5-Phenylhexan-3-one is not available in the searched literature, the general methodology would involve the following steps:
Obtaining a high-quality single-crystal X-ray diffraction structure of 5-Phenylhexan-3-one.
Using software like CrystalExplorer to generate the Hirshfeld surface and associated fingerprint plots. nih.gov
Analyzing the dnorm surface to identify key contact points.
Decomposing the fingerprint plot to determine the percentage contribution of each type of intermolecular interaction.
The table below illustrates the kind of data that would be generated from such an analysis, based on findings for structurally related compounds.
| Interaction Type | Percentage Contribution | Description |
| H···H | ~50-60% | Represents the most frequent type of contact, arising from van der Waals forces between hydrogen atoms on adjacent molecules. |
| C···H/H···C | ~20-30% | Indicates interactions between carbon and hydrogen atoms, which can include weak C-H···π interactions involving the phenyl ring. |
| O···H/H···O | ~5-15% | Highlights potential weak hydrogen bonds or dipole-dipole interactions involving the carbonyl oxygen atom. |
Note: The data in this table is illustrative and based on typical values for similar organic compounds. Specific computational studies on 5-Phenylhexan-3-one are required for precise quantification.
Prediction of Spectroscopic Parameters via Computational Approaches
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic and vibrational characteristics of a compound.
For 5-Phenylhexan-3-one, DFT calculations could be employed to simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This typically involves optimizing the molecular geometry of the compound at a chosen level of theory (e.g., B3LYP) and with a specific basis set (e.g., 6-31G**).
NMR Spectroscopy Prediction: Theoretical calculations can predict the chemical shifts (δ) for both ¹H and ¹³C nuclei. By calculating the magnetic shielding tensors for the optimized molecular structure, the chemical shifts can be estimated, often with good agreement with experimental values. Such calculations would help in assigning the signals in the experimental NMR spectrum of 5-Phenylhexan-3-one to specific protons and carbon atoms within the molecule.
IR Spectroscopy Prediction: By calculating the vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. This allows for the assignment of absorption bands in the experimental spectrum to specific vibrational modes of the molecule, such as the characteristic stretching frequency of the carbonyl (C=O) group and the various C-H and C-C bond vibrations. While experimental IR spectra provide direct measurements, theoretical spectra can help resolve ambiguities and confirm the nature of the functional groups present. researchgate.net
The following tables present a hypothetical comparison between the kind of data that would be predicted computationally and what might be observed experimentally for 5-Phenylhexan-3-one.
Table of Predicted vs. Experimental ¹H NMR Chemical Shifts
| Proton Environment | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| Phenyl-H | 7.1 - 7.4 | ~7.2 - 7.5 |
| CH(Ph) | 2.9 - 3.2 | Data not available |
| CH₂ (adjacent to C=O) | 2.6 - 2.8 | Data not available |
| CH₂ (ethyl) | 2.3 - 2.5 | Data not available |
| CH₃ (benzylic) | 1.2 - 1.4 | Data not available |
Table of Predicted vs. Experimental IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | ~1710 - 1730 | ~1700 - 1750 |
| Aromatic C-H Stretch | ~3000 - 3100 | Data not available |
| Aliphatic C-H Stretch | ~2850 - 3000 | Data not available |
Note: Predicted frequencies are based on typical DFT calculation outcomes. The experimental range for the C=O stretch is a general approximation for ketones.
Applications of 5 Phenylhexan 3 One in Advanced Organic Synthesis
Role as a Strategic Synthetic Intermediate
Synthetic intermediates are compounds that are the products of one reaction step and the reactants for the next in a multi-step synthesis. They are the crucial stepping stones in the construction of a target molecule. Organic building blocks are versatile compounds used in the synthesis of more complex organic molecules, serving as the fundamental units from which larger structures are assembled. evitachem.comcymitquimica.com The following sections explore the documented role of 5-Phenylhexan-3-one as such an intermediate.
Precursor in the Synthesis of Fine Chemicals
Fine chemicals are pure, single substances that are produced in limited quantities and are characterized by their complex molecular structure. They are used as starting materials and intermediates for specialty chemicals, including pharmaceuticals, agrochemicals, and fragrances. ontosight.ai
A thorough review of the scientific literature and chemical databases indicates a lack of specific examples where 5-Phenylhexan-3-one is explicitly used as a precursor for the synthesis of fine chemicals. While related structures, such as 5-methyl-5-phenyl-3-hexanone, are noted for their use as intermediates in the production of pharmaceuticals, agrochemicals, and fragrances, parallel applications for 5-Phenylhexan-3-one are not prominently documented. ontosight.aicosmileeurope.eu
Building Block in the Construction of Complex Organic Molecules
The construction of complex organic molecules, such as natural products and their analogues, often relies on the use of well-defined building blocks that can be strategically assembled. These building blocks typically possess key structural or functional elements that are incorporated into the final target molecule.
Despite the potential for 5-Phenylhexan-3-one to serve as a building block due to its ketone functionality and chiral center, there is a notable absence of its application in the documented synthesis of complex organic molecules in the scientific literature. Research on related compounds, such as the synthesis of Sattabacin, a compound with a similar hexanone backbone, highlights the importance of such structures in medicinal chemistry, yet specific examples involving 5-Phenylhexan-3-one remain elusive. ontosight.ai
Methodological Contributions to Synthetic Chemistry
Beyond its direct application in synthesis, a compound can also contribute to the advancement of synthetic chemistry by being used as a model substrate in the development of new reactions or methodologies.
Photochemistry of Phenyl Ketones and Analogues
Photoreaction Mechanisms
The absorption of ultraviolet light by a phenyl ketone promotes the molecule to an electronically excited state. The subsequent chemical transformations are dictated by the nature of these excited states and the available reaction pathways. For phenyl alkyl ketones, the Norrish Type II reaction is a predominant pathway.
The Norrish Type II reaction is a characteristic photochemical process for ketones and aldehydes possessing an accessible hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. wikipedia.org The mechanism, first reported by Norrish in 1937, proceeds via an intramolecular abstraction of this γ-hydrogen by the photo-excited carbonyl oxygen. wikipedia.org
For a phenyl alkyl ketone, the process begins with the excitation of the carbonyl chromophore to its first excited singlet state (S₁), which can then undergo efficient intersystem crossing (ISC) to the corresponding triplet state (T₁). researchgate.net In phenyl alkyl ketones, the lowest excited n,π* and π,π* triplet states are close in energy, with the n,π* state being significantly more reactive in hydrogen abstraction. rsc.org
The key steps for 5-phenyl-3-hexanone are:
Photoexcitation: The carbonyl group absorbs a photon, promoting it to an excited state (n,π*).
Intersystem Crossing: The excited singlet state rapidly converts to the more stable triplet state.
Intramolecular γ-Hydrogen Abstraction: The triplet carbonyl oxygen abstracts a hydrogen atom from the γ-carbon (C-5), which bears the phenyl group. This step results in the formation of a 1,4-biradical intermediate.
Fragmentation (β-Scission): The 1,4-biradical can then undergo cleavage of the α,β-carbon-carbon bond. This fragmentation is a major pathway for the biradical, yielding an enol and an alkene. wikipedia.org The enol subsequently tautomerizes to the more stable ketone.
In the case of 5-phenyl-3-hexanone, the Norrish Type II fragmentation would yield acetophenone (B1666503) and 1-butene. A competing, but often less favorable, pathway is the cyclization of the biradical to form a substituted cyclobutanol (B46151), known as the Norrish-Yang reaction. wikipedia.orgrsc.org
Table 1: Predicted Norrish Type II Fragmentation Products for 5-Phenyl-3-Hexanone
| Reactant | Intermediate | Fragmentation Products |
|---|---|---|
| 5-Phenyl-3-hexanone | 1,4-Biradical | Acetophenone + 1-Butene |
The 1,4-biradical is a critical short-lived intermediate that dictates the final product distribution in the Norrish Type II reaction. rsc.org This species is formed from the excited triplet state of the ketone. researchgate.net The subsequent reactions of this biradical—fragmentation or cyclization—occur after intersystem crossing back to the singlet state.
Studies on analogous aryl ketones have provided significant insight into the behavior of these biradicals. For instance, laser flash photolysis studies of 2-hexanone (B1666271) and 5-methyl-2-hexanone (B1664664) allowed for the direct detection of the transient triplet 1,4-biradical, which exhibits characteristic absorption maxima. oup.com The lifetime of these biradicals is on the order of nanoseconds and is influenced by the solvent environment. oup.compsu.edu
The geometry of the biradical is crucial. A transoid conformation of the biradical favors fragmentation, while a cisoid conformation is required for cyclization to a cyclobutanol. researchgate.net Environmental factors and structural constraints can influence the conformational equilibrium of the biradical, thereby controlling the ratio of fragmentation to cyclization products. researchgate.net In many systems, particularly those in confined environments, fragmentation is the exclusive outcome, suggesting that the formation of the cisoid conformer is sterically hindered. researchgate.netnih.gov
Influence of Molecular Conformation and Environmental Factors on Photoreactivity
The efficiency and outcome of the photoreactions of phenyl ketones are not intrinsic properties of the molecule alone but are heavily influenced by the molecule's conformation and its surrounding environment, such as the solvent or a host matrix.
To probe the influence of conformational mobility on photoreactivity, researchers have studied aryl ketones anchored within the constrained environment of self-assembled monolayers on gold nanoclusters (monolayer-protected clusters, MPCs). researchgate.netnih.govacs.org These studies use the Norrish Type II reaction as a tool to understand the degree of freedom available to molecules in such environments.
In one study, various aryl ketones were anchored in mixed monolayers on gold nanoparticles and irradiated. researchgate.netacs.org The ketones were found to react efficiently via the Norrish Type II pathway, with reaction completion often exceeding 75%. researchgate.net A key finding was the exclusive formation of fragmentation products (acetophenone and alkene derivatives), with no evidence of the cyclobutanol products that would arise from the competing Norrish-Yang cyclization. researchgate.netnih.gov This suggests that while the monolayer is dynamic enough to permit the γ-hydrogen abstraction, the conformational mobility of the resulting 1,4-biradical is restricted, preventing it from adopting the necessary cisoid geometry for cyclization. researchgate.netacs.org
The extent of the photoreaction was also found to be dependent on the size of the nanoparticle core and the location of the ketone on the surface. Reactivity is higher at the more disordered edge and vertex sites compared to the more ordered terrace regions of the nanoparticles, highlighting differences in conformational freedom at different sites. nih.gov
Table 2: Extent of Norrish Type II Photoreaction for an Aryl Ketone on Gold Nanoparticles of Different Sizes
| Nanoparticle Core Size | Extent of Reaction (%) | Predominant Product Type |
|---|---|---|
| Small (1.7 nm) | 99 ± 1 | Fragmentation |
| Medium (2.2 nm) | 85 ± 5 | Fragmentation |
| Large (4.5 nm) | 66 ± 6 | Fragmentation |
Data derived from studies on 11-mercaptoundecaphenone on monolayer-protected clusters. nih.gov
The choice of solvent can profoundly impact the photochemical behavior of phenyl ketones by altering the energies and lifetimes of the excited states involved in the reaction. nih.govbris.ac.uk Solute-solvent interactions can modify the electronic state ordering and affect the rates of internal conversion and intersystem crossing. bris.ac.uk
Polar solvents have been shown to significantly enhance the quantum yields of Norrish Type II photofragmentation. rsc.org This effect is attributed more to the solvation of the intermediate biradical than to interactions with the initial excited state. rsc.org For example, photoirradiation of phenyl alkyl ketones in water leads to the Norrish Type II reaction and Yang cyclization with quantum yields approaching unity. rsc.org
The solvent can also influence the competition between different excited states. For aromatic carbonyl compounds like acetophenone, transient hydrogen bonding between the carbonyl group and a protic solvent can modify the nonadiabatic excited-state dynamics and the rate of intersystem crossing. nih.gov Studies on other aromatic ketones have shown that increasing solvent polarity can decrease the fluorescence quantum yield while strongly increasing the quantum yield of Z-E isomerization, demonstrating the solvent's role in dictating the dominant relaxation pathway. rsc.org
Table 3: Summary of General Solvent Effects on Phenyl Ketone Photochemistry
| Property | Effect of Increasing Solvent Polarity | Rationale |
|---|---|---|
| Fragmentation Quantum Yield | Increases rsc.org | Preferential solvation and stabilization of the 1,4-biradical intermediate. rsc.org |
| Intersystem Crossing (ISC) Rate | Can be altered bris.ac.uk | Solvent interactions (e.g., H-bonding) modify the energy gap and coupling between singlet and triplet states. nih.gov |
| Excited State Energies (n,π* vs. π,π*) | Relative energies can shift bris.ac.uk | Differential stabilization of the n,π* and π,π* states by the solvent. |
| Fluorescence Quantum Yield | Generally decreases rsc.org | Enhancement of non-radiative decay pathways, including photoreaction. rsc.org |
Advanced Analytical Method Development for 5 Phenylhexan 3 One
Optimization of Separation Techniques
The successful separation of 5-phenylhexan-3-one from a sample matrix or from related isomers is critically dependent on the strategic selection and refinement of the chromatographic conditions. This involves a systematic approach to choosing the appropriate column and mobile phase or temperature program to achieve optimal resolution and peak shape.
Development of Gas Chromatography Column Selection Protocols
The selection of an appropriate capillary column is the most critical step in developing a robust GC method, as the stationary phase chemistry dictates the separation selectivity. For a molecule like 5-phenylhexan-3-one, which possesses both non-polar (alkyl chain, phenyl ring) and moderately polar (carbonyl group) features, a systematic column selection protocol is essential. The choice of stationary phase is guided by the principle of "like dissolves like," where the polarity of the phase should be matched to the polarity of the analyte for optimal retention and separation.
Given its structure, columns of intermediate polarity are often a suitable starting point. A protocol for selecting a GC column for the analysis of 5-phenylhexan-3-one would involve screening several stationary phases of varying polarity.
Protocol for GC Column Selection:
Initial Screening with a Low-Polarity Column: A common starting point is a low-polarity phase, such as a 5% phenyl / 95% dimethylpolysiloxane column. These columns separate compounds primarily based on their boiling points. Aromatic compounds like 5-phenylhexan-3-one will exhibit slightly increased retention on this phase compared to purely non-polar columns due to π-π interactions with the phenyl groups in the stationary phase.
Evaluation on a Mid-Polarity Column: If co-elution with other matrix components occurs, a mid-polarity column, such as a 50% phenyl / 50% dimethylpolysiloxane or a cyanopropylphenyl-based phase, should be evaluated. These phases offer different selectivity by introducing dipole-dipole and π-π interactions, which can significantly alter the elution order and improve the resolution of target analytes from interferences.
High-Polarity Column for Specific Separations: For complex matrices or to resolve specific isomers, a high-polarity column, such as one with a polyethylene (B3416737) glycol (wax-type) stationary phase, may be necessary. These columns provide strong retention for polar compounds through hydrogen bonding and dipole interactions.
The selection process is guided by comparing the resolution, peak symmetry, and analysis time obtained on each column. Retention indices, such as the Kovats retention index, are invaluable for comparing the retention behavior of an analyte across different stationary phases and for predicting elution order. For the closely related analogue, 5-methyl-5-phenylhexan-3-one (B1594338), experimental Kovats retention indices have been determined as 1405 on a standard non-polar phase and 1938 on a standard polar phase, indicating a significant shift in retention with increased phase polarity. tandfonline.com
Table 1: GC Column Selection Protocol for 5-Phenylhexan-3-one
| Step | Column Phase Type | Primary Separation Mechanism | Expected Behavior for 5-Phenylhexan-3-one | Optimization Goal |
| 1 | Low-Polarity (e.g., 5% Phenyl Polysiloxane) | Boiling Point & van der Waals forces | Elution primarily follows boiling point. Slight retention enhancement due to π-π interactions. | Baseline separation from non-polar interferences. |
| 2 | Mid-Polarity (e.g., 50% Phenyl Polysiloxane) | Dipole-dipole & π-π interactions | Increased retention and altered selectivity compared to low-polarity phase. | Resolve target from compounds of similar boiling point but different polarity. |
| 3 | High-Polarity (e.g., Wax-type, Polyethylene Glycol) | Hydrogen Bonding & Dipole-dipole | Strong retention. May be useful if analyte is difficult to separate from polar matrix components. | Achieve unique selectivity for complex samples. |
Refinement of High-Performance Liquid Chromatography Conditions
HPLC is a powerful alternative to GC, particularly for less volatile compounds or when derivatization is not desired. The development of an HPLC method for 5-phenylhexan-3-one involves the careful selection of the stationary and mobile phases.
Reversed-Phase HPLC: For a compound of moderate polarity like 5-phenylhexan-3-one, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol.
An established method for the related compound 5-methyl-5-phenylhexan-3-one utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, promoting good peak shape. sielc.com The mobile phase consists of a simple mixture of acetonitrile (MeCN) and water, with a small amount of acid, such as phosphoric acid or formic acid, to ensure good peak symmetry. sielc.com For coupling with mass spectrometry, volatile buffers like formic acid are required. sielc.com
Chiral HPLC: Since 5-phenylhexan-3-one possesses a chiral center at the C5 position, the separation of its enantiomers is often of significant interest. This requires the use of a chiral stationary phase (CSP). Research has demonstrated the successful separation of the enantiomers of 5-phenylhexan-3-one using a polysaccharide-based chiral column.
Specifically, the (S)- and (R)-enantiomers of 5-phenylhexan-3-one have been resolved on a Daicel Chiralpak AD-3 column. The mobile phase employed was a mixture of hexane (B92381) and 2-propanol (99:1 v/v) at a flow rate of 0.5 mL/min. Under these conditions, the (S)-enantiomer exhibited a retention time of 10.9 minutes, while the (R)-enantiomer eluted at 12.1 minutes, demonstrating effective separation.
Table 2: Refined HPLC Conditions for the Analysis of 5-Phenylhexan-3-one
| Parameter | Condition for Achiral Analysis | Condition for Chiral Separation |
| Column | Newcrom R1 (or similar C18, low silanol activity) | Daicel Chiralpak AD-3 |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Hexane / 2-Propanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min (typical) | 0.5 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry | UV at 254 nm |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ambient |
| Retention Time | Dependent on exact conditions | (S)-enantiomer: 10.9 min, (R)-enantiomer: 12.1 min |
Enhancement of Detection and Quantification Methodologies
Beyond achieving a good chromatographic separation, the ability to detect and accurately quantify 5-phenylhexan-3-one at low levels is crucial. This is accomplished by coupling the separation power of chromatography with advanced detectors.
Coupling Chromatographic Separations with Advanced Spectroscopic Detection
Mass spectrometry (MS) is the premier detection technique when coupled with either GC or HPLC due to its high sensitivity and specificity, which allows for structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, as the separated compounds elute from the GC column, they enter the MS ion source where they are fragmented into characteristic ions. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification. For the related compound 5-methyl-5-phenylhexan-3-one, electron ionization (EI) at 70 eV produces a distinct fragmentation pattern. The most abundant ions (top 5 peaks) are observed at mass-to-charge ratios (m/z) of 119, 91, 57, 29, and 118. tandfonline.com This fragmentation pattern can be used to develop a selected ion monitoring (SIM) method for enhanced sensitivity and specificity in quantifying the compound in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of compounds that are not amenable to GC. For 5-phenylhexan-3-one, an LC-MS method would typically employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These soft ionization techniques often result in a prominent molecular ion or a protonated molecule [M+H]⁺, which is highly useful for confirming the molecular weight of the analyte. By using tandem mass spectrometry (LC-MS/MS), the molecular ion can be isolated and fragmented to produce specific product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and is the gold standard for quantification in complex samples. nih.gov
Advanced High-Resolution Techniques: For extremely complex samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers unparalleled separation power. plos.org This technique uses two columns with different selectivities to generate a two-dimensional chromatogram, significantly increasing peak capacity and allowing for the separation of co-eluting compounds that would overlap in a one-dimensional separation. plos.org The high data acquisition speed of TOF-MS is essential to capture the very narrow peaks produced by the second-dimension column, providing high-quality mass spectra for confident identification of trace components in intricate mixtures like environmental or biological samples. researchgate.net
Table 3: Spectroscopic Detection Parameters for 5-Phenylhexan-3-one
| Technique | Ionization Mode | Key Ions for Monitoring (based on analogue data) | Application |
| GC-MS | Electron Ionization (EI) | m/z 119, 91, 57, 105 (characteristic fragments) | Identification and quantification in volatile/semi-volatile samples. |
| LC-MS/MS | Electrospray (ESI+) | Precursor Ion: m/z 177.1 [M+H]⁺, Product Ions: To be determined experimentally. | High-sensitivity quantification in complex liquid samples. |
| GCxGC-TOFMS | Electron Ionization (EI) | Full spectral acquisition and deconvolution | Comprehensive profiling and identification in highly complex matrices. |
Q & A
Q. What are the optimal synthetic routes for 3-Hexanone, 5-phenyl-, and how can its purity be validated?
- Methodological Answer : The synthesis of 3-Hexanone, 5-phenyl- typically involves ketonization or Friedel-Crafts acylation of phenyl-substituted precursors. For purity validation, use gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities and high-performance liquid chromatography (HPLC) for non-volatile byproducts. Cross-reference spectral data (e.g., IR, H/C NMR) with computational models or databases like NIST Chemistry WebBook to confirm structural integrity .
Q. What safety protocols are critical when handling 3-Hexanone, 5-phenyl- in laboratory settings?
- Methodological Answer : Adhere to OSHA and GHS guidelines:
- Use flame-resistant lab coats and nitrile gloves (tested for ketone permeability) to prevent dermal exposure .
- Work in a fume hood to avoid inhalation of vapors, as ketones like 3-Hexanone derivatives may irritate mucous membranes .
- Store in airtight containers away from ignition sources, per NFPA fire codes .
Q. How can researchers characterize the physical properties (e.g., boiling point, density) of 3-Hexanone, 5-phenyl- experimentally?
- Methodological Answer :
- Boiling Point : Use a digital ebulliometer with a vacuum attachment to measure under reduced pressure, as high-boiling-point ketones may decompose at atmospheric conditions .
- Density : Employ a pycnometer or oscillating U-tube densitometer, calibrated with reference fluids .
- pKa : Conduct potentiometric titration in anhydrous solvents (e.g., DMSO) to account for low water solubility .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shift discrepancies) for 3-Hexanone, 5-phenyl- be resolved?
- Methodological Answer :
- Perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve overlapping signals caused by phenyl group anisotropy .
- Compare experimental IR carbonyl stretches (~1700–1750 cm) with computational simulations (DFT/B3LYP) to identify conformational isomers .
- Validate against crystallographic data (if available) or literature analogs like methyl 2-acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate .
Q. What experimental designs are suitable for studying the biological activity of 3-Hexanone, 5-phenyl- in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Selection : Target enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms) due to the compound’s lipophilic phenyl group .
- Kinetic Assays : Use fluorogenic substrates (e.g., 7-ethoxyresorufin) in microsomal preparations to monitor competitive inhibition via fluorescence quenching .
- Dose-Response Curves : Apply nonlinear regression models (e.g., Hill equation) to calculate IC values, accounting for solubility limits in aqueous buffers .
Q. How can researchers address inconsistencies in toxicity data for 3-Hexanone derivatives across in vitro and in vivo models?
- Methodological Answer :
- Meta-Analysis : Aggregate data from EPA toxicological reviews (e.g., 2-hexanone studies) to identify species-specific metabolic pathways (e.g., cytochrome-mediated oxidation) that explain differential toxicity .
- In Silico Modeling : Use QSAR tools like OECD Toolbox to predict metabolite formation and cross-validate with in vitro hepatocyte assays .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) of 3-Hexanone, 5-phenyl- analogs?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
- Machine Learning : Train random forest models on datasets of related ketones (e.g., 3-hydroxy-5-(4-trifluoromethyl-phenyl)-cyclohex-2-enone) to predict novel derivatives’ potency .
Q. How can researchers ensure reproducibility in synthetic protocols for 3-Hexanone, 5-phenyl-?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






